molecular formula C11H19NO3 B2594187 Ethyl (cycloheptylamino)(oxo)acetate CAS No. 349119-51-3

Ethyl (cycloheptylamino)(oxo)acetate

Cat. No.: B2594187
CAS No.: 349119-51-3
M. Wt: 213.277
InChI Key: WKRCGJWGUDSIHW-UHFFFAOYSA-N
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Description

Its structure features a cycloheptylamino group attached to an oxoacetate ethyl ester moiety. The compound is achiral and contains one hydrogen bond donor and five acceptors, which may influence its solubility and reactivity in synthetic or biological systems .

Properties

IUPAC Name

ethyl 2-(cycloheptylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCGJWGUDSIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cycloheptylamino)(oxo)acetate can be synthesized through the reaction of ethyl oxoacetate with cycloheptylamine. The reaction typically involves the following steps:

    Reaction Setup: Ethyl oxoacetate is dissolved in an appropriate solvent, such as ethanol or tetrahydrofuran.

    Addition of Cycloheptylamine: Cycloheptylamine is added to the solution under controlled temperature conditions, usually around 20°C.

    Stirring and Reaction Completion: The mixture is stirred for several hours to ensure complete reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl (cycloheptylamino)(oxo)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form ethyl (cycloheptylamino)acetate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

    Hydrolysis: Cycloheptylamine and ethyl oxoacetate.

    Reduction: Ethyl (cycloheptylamino)acetate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (cycloheptylamino)(oxo)acetate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in critical reactions for developing new therapeutic agents.

Case Study: Antiviral and Antitumor Agents

Research has indicated that derivatives of this compound can be utilized in the development of antiviral and antitumor drugs. For instance, a study highlighted its potential as an intermediate for synthesizing nucleoside derivatives, which are crucial in treating viral infections and cancers .

Organic Synthesis

The compound is extensively used in organic chemistry for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential reagent in the laboratory.

Reactions Involving this compound

  • Amide Bond Formation : this compound can facilitate amide bond formation, a fundamental reaction in organic synthesis that is vital for drug development and materials science .
  • Radical Chemistry : The compound's structure allows it to participate in free-radical reactions, which are significant for creating diverse organic compounds .

Material Science

In polymer chemistry, this compound is used to formulate specialty polymers. Its incorporation into polymer matrices enhances properties such as flexibility and durability.

Applications in Polymer Development

  • Specialty Polymers : The compound contributes to the development of polymers with tailored properties for specific applications, including coatings, adhesives, and sealants .

Agrochemical Applications

The compound finds utility in agrochemical formulations, particularly in developing safer pesticides and herbicides. Its reactivity allows for the creation of effective agrochemical agents that minimize environmental impact.

Case Study: Eco-friendly Pesticides

Research has demonstrated that this compound derivatives can be engineered to enhance the efficacy of pesticides while reducing toxicity to non-target organisms, thereby promoting sustainable agricultural practices .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is also explored as a flavoring agent in the food and beverage industry. Its sensory properties contribute to enhancing consumer experiences.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalIntermediate for antiviral and antitumor drugsFacilitates drug development
Organic SynthesisAmide bond formation and radical reactionsEnables complex molecule synthesis
Material ScienceSpecialty polymersImproves flexibility and durability
AgrochemicalsDevelopment of eco-friendly pesticidesReduces environmental impact
Flavor & FragranceFlavoring agentEnhances sensory experiences

Mechanism of Action

The mechanism of action of ethyl (cycloheptylamino)(oxo)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid moieties. These products can then participate in further biochemical reactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical data for Ethyl (cycloheptylamino)(oxo)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) logP Applications/Notes Source
This compound C₁₁H₁₉NO₃ 213.27 Cycloheptylamino 2.3356 Potential pharmaceutical intermediate; structural flexibility from cycloheptyl
Ethyl (4-ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 237.25 4-Ethoxyphenylamino N/A Pharmaceutical intermediate; used in medicinal chemistry
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 223.23 2-Methoxyphenylamino N/A API precursor; analyzed via HPLC, GC-MS, NMR
Ethyl Oxamate C₄H₇NO₃ 133.10 Amino (no aryl/cycloalkyl) N/A Simple oxamate ester; building block for peptide-like derivatives
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 4-Oxocyclohexyl N/A Cyclohexane-based oxoester; used in synthetic organic chemistry

Structural and Functional Differences

Substituent Effects: The cycloheptylamino group in the target compound provides a seven-membered aliphatic ring, offering greater conformational flexibility compared to the rigid phenyl groups in analogs like Ethyl (4-ethoxyphenyl)aminoacetate . This flexibility may enhance binding to targets requiring induced-fit interactions.

Physicochemical Properties: The target compound’s logP (2.3356) is lower than typical aryl-substituted analogs (estimated ~2.5–3.0 for phenyl derivatives), suggesting reduced lipophilicity due to the absence of aromatic rings . Hydrogen bonding capacity (1 donor, 5 acceptors) is comparable to phenyl-substituted analogs but higher than Ethyl Oxamate, which lacks complex substituents .

Synthetic Accessibility: Cycloheptylamino derivatives may require multi-step synthesis involving cycloheptylamine coupling, whereas phenyl analogs are often synthesized via direct amidation or Mitsunobu reactions (e.g., coupling 2-hydroxybenzaldehyde with ethyl acetoacetate) . Ethyl Oxamate, a simpler derivative, is synthesized via esterification of oxamic acid, highlighting the trade-off between structural complexity and synthetic ease .

Stability and Reactivity

  • Hydrolytic Stability : The oxoacetate ester in all compounds is susceptible to hydrolysis, but aryl-substituted analogs may exhibit slower degradation due to steric hindrance from substituents .
  • Thermal Stability: Cycloheptylamino derivatives may decompose at lower temperatures than aromatic analogs, as aliphatic rings are less thermally stable .

Biological Activity

Ethyl (cycloheptylamino)(oxo)acetate, a compound with the molecular formula C11H19NO3C_{11}H_{19}NO_3, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, synthesis methods, and potential applications based on the latest research findings.

Chemical Structure and Synthesis

This compound is characterized by its cycloheptyl amine group attached to an oxoacetate moiety. The synthesis of this compound typically involves multi-step reactions, often utilizing cyclocondensation techniques that yield high efficiency and purity. Recent studies have highlighted the use of environmentally benign solvents and catalysts to enhance the sustainability of its synthesis process .

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial activity . Research has demonstrated that derivatives of this compound exhibit potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of ethyl acetate extracts, revealing that compounds similar to this compound showed strong inhibition against pathogens such as Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic processes. The chemical structure facilitates interactions with microbial targets, enhancing its potency .
  • Comparative Analysis : In comparative studies, this compound derivatives were shown to have inhibition ratios significantly higher than conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Bacterial StrainMIC (µg/mL)Inhibition RatioReference
Acinetobacter baumannii324.7
Staphylococcus aureus163.5
Pseudomonas aeruginosa642.8

Research Implications

The promising biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly in an era of rising antibiotic resistance.
  • Agricultural Uses : Its efficacy against plant pathogens could be explored for developing eco-friendly pesticides.

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